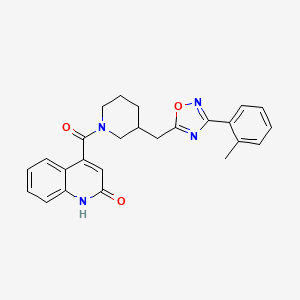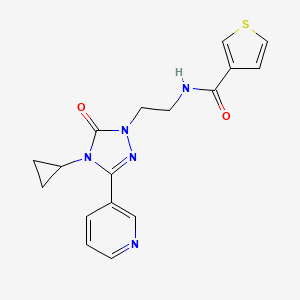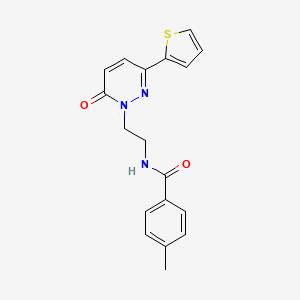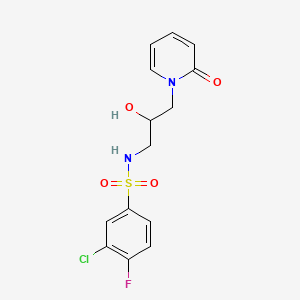![molecular formula C11H14F3NO2 B2734529 {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine CAS No. 1152538-73-2](/img/structure/B2734529.png)
{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine, commonly known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool.
Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is a common structural motif in many biologically active molecules . It can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This compound could potentially be used in the development of new drugs.
Agrochemical Applications
Similar to its pharmaceutical applications, the trifluoromethyl group in this compound can also be beneficial in the field of agrochemicals . The unique properties of this group can help enhance the effectiveness of agrochemical compounds.
Photoredox Catalysis
This compound could potentially be used in photoredox catalysis, a process that involves the use of light to catalyze redox reactions . This could be particularly useful in the synthesis of other complex organic compounds.
Synthesis of Other Compounds
The compound can be used as a building block in the synthesis of other complex organic compounds . For example, it has been used in the synthesis of pexidartinib , a drug used to treat certain types of tumors.
Research Purposes
As a relatively complex organic compound, “{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine” can be used for research purposes . It can be used to study its properties, reactions, and potential applications in various fields.
Biochemical Studies
This compound can be used in biochemical studies, particularly those involving microsomes . Microsomes are vesicle-like artifacts re-formed from the endoplasmic reticulum when cells are broken up.
Propriétés
IUPAC Name |
1-(methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-9(16)7-17-10-4-2-8(3-5-10)11(12,13)14/h2-5,9,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFDCMFILIISMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2734446.png)




![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)
![Methyl (E)-4-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutyl]amino]-4-oxobut-2-enoate](/img/structure/B2734456.png)


![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2734466.png)
